3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid
Description
This compound belongs to the aminothiazole-propanoic acid class, characterized by a thiazole core substituted with a 4-(trifluoromethyl)anilino group at position 2 and a propanoic acid chain at position 2. Its structural features make it a candidate for antiviral, antibacterial, and antioxidant applications, as demonstrated in recent studies .
Properties
CAS No. |
918793-50-7 |
|---|---|
Molecular Formula |
C13H11F3N2O2S |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
3-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]propanoic acid |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)8-1-3-9(4-2-8)17-12-18-10(7-21-12)5-6-11(19)20/h1-4,7H,5-6H2,(H,17,18)(H,19,20) |
InChI Key |
NVGRJKVWFZYIKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid typically begins with the preparation of key intermediates, such as 4-(trifluoromethyl)aniline and thiazole derivatives. Below are summarized methods for synthesizing these intermediates and the final product.
Synthesis of 4-(Trifluoromethyl)aniline
4-(Trifluoromethyl)aniline can be synthesized through the following method:
- Reagents : 4-nitroaniline, trifluoroacetic acid, zinc dust.
- Conditions : The reaction is conducted under reflux conditions in an organic solvent.
- Yield : Approximately 85% after purification.
This step is crucial as it provides the aniline derivative necessary for subsequent reactions.
Synthesis of Thiazole Derivative
The thiazole part of the compound can be prepared by:
- Reagents : 2-aminothiazole, appropriate acyl chlorides.
- Conditions : The reaction is performed in a solvent like dichloromethane at low temperatures (0°C).
- Yield : Yields can vary from 70% to 90% depending on the specific acyl chloride used.
Final Coupling Reaction
The final coupling to form this compound involves:
- Reagents : The previously synthesized 4-(trifluoromethyl)aniline and thiazole derivative.
- Conditions : The reaction is typically carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–80°C) for several hours.
- Yield : Final yields are generally around 75% to 85%.
Analytical Data
The characterization of synthesized compounds is essential for confirming their structure and purity. Common analytical techniques include:
| Technique | Details |
|---|---|
| NMR Spectroscopy | Used for determining the molecular structure; chemical shifts provide information about the environment of hydrogen atoms. |
| Mass Spectrometry | Confirms molecular weight and composition. |
| High-performance liquid chromatography (HPLC) | Assesses purity and identifies potential impurities. |
For example, NMR data for the final product may show characteristic peaks corresponding to the aniline protons and thiazole ring hydrogens.
Chemical Reactions Analysis
Synthetic Pathways and Cyclization Reactions
The compound’s synthesis involves multi-step sequences focusing on thiazole ring formation and functional group incorporation:
Thiazole Ring Formation
-
Key Reaction : Cyclocondensation of thiourea derivatives with α,β-unsaturated esters or ketones under acidic or basic conditions .
Example :
Subsequent hydrolysis yields the propanoic acid moiety .
Trifluoromethyl-Aniline Integration
-
Coupling : Buchwald-Hartwig amination introduces the 4-(trifluoromethyl)anilino group to the thiazole ring. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) enable C–N bond formation .
Carboxylic Acid Reactivity
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters :
-
Amide Formation : Condensation with amines (e.g., benzylamine) using coupling agents like EDC/HOBt yields bioactive amides .
Thiazole Modifications
-
Electrophilic Substitution : Bromination at the thiazole’s C5 position using NBS in DMF :
-
Nucleophilic Aromatic Substitution : Replacement of bromine with amines or thiols under basic conditions .
Anilino Group Reactions
-
Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions with phenols or aromatic amines to generate azo derivatives .
Biological Interaction-Driven Reactions
The compound participates in targeted reactions for drug development:
Enzyme Inhibition Studies
-
Kinase Binding : Forms hydrogen bonds via the carboxylic acid and thiazole nitrogen with ATP-binding pockets (e.g., EGFR kinase) .
Key Interaction :
Comparative Reaction Data
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a thiazole ring, which is known for its biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid exhibit potent anticancer properties. For instance, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer and melanoma. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Properties
Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth, including strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the trifluoromethyl group is believed to contribute to enhanced antimicrobial efficacy due to increased membrane permeability .
Anti-inflammatory Effects
Compounds containing thiazole rings are also investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The propanoic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
A comparative analysis of structurally related compounds highlights key differences in substituents, biological activities, and physicochemical properties. Below is a detailed comparison based on evidence from diverse sources:
Structural Analogues with Varying Thiazole Substituents
Key Observations :
- The trifluoromethyl group in the target compound confers superior antiviral activity against Influenza A compared to cyano (6d) or acetamido (5e) substituents .
- Cytotoxicity is highest in compound 6d, suggesting that electron-withdrawing groups like -CN may enhance this property but reduce antiviral specificity .
Analogues with Modified Core Heterocycles
Key Observations :
- The thiazole core in the target compound may offer better electronic properties for binding viral proteins compared to pyrazole derivatives .
Sulfonamide vs. Anilino Derivatives
Key Observations :
- Sulfonamide derivatives (e.g., ) exhibit increased polarity due to the -SO₂- group, which may limit membrane permeability compared to the anilino group in the target compound.
- The trifluoromethyl group in the target compound balances lipophilicity and solubility, optimizing bioavailability .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- The target compound’s LogP (3.2) indicates favorable membrane permeability, critical for intracellular antiviral action.
- Sulfonamide analogues show higher solubility but lower LogP, suggesting trade-offs between absorption and distribution .
Biological Activity
The compound 3-{2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid is a thiazole derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a trifluoromethyl group attached to an aniline moiety, which is linked to a thiazole ring. This unique structure contributes to its biological activity.
Research indicates that compounds containing thiazole and trifluoromethyl groups often exhibit significant biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown efficacy against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and bioavailability.
- Anticancer Properties : Some studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For example, related compounds have demonstrated inhibition of tumor growth in xenograft models.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration.
Biological Activity Data Table
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Case Studies
- Antimicrobial Efficacy : In a study examining various thiazole derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
- Anticancer Activity : A preclinical trial evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies indicated that the compound induced G1 phase cell cycle arrest and increased markers of apoptosis, including caspase activation.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Cytokine analysis revealed decreased levels of TNF-alpha and IL-6 in treated animals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, thiazole derivatives are prepared by reacting thiourea analogs (e.g., 4-(trifluoromethyl)aniline) with α-haloketones (e.g., 3-chloropentane-2,4-dione) under reflux in acetone. Critical conditions include temperature control (e.g., 80°C for aromatic aldehyde condensations), stoichiometric ratios of reagents, and post-reaction purification via recrystallization (methanol or propanol). Yield optimization often hinges on reaction time (4–5 hours) and acid/base workup (e.g., acetic acid for pH adjustment) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions and regioselectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity by matching calculated vs. experimental C/H/N/S values. For example, discrepancies in NMR shifts may arise from solvent effects or impurities, necessitating repeated recrystallization .
Advanced Research Questions
Q. How can researchers optimize condensation reactions involving aromatic aldehydes to enhance regioselectivity of thiazole ring substitutions?
- Methodological Answer : Regioselectivity in thiazole synthesis is influenced by electron-withdrawing/donating groups on aldehydes. For instance, electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde) favor nucleophilic attack at specific positions. Reaction optimization involves adjusting base strength (e.g., NaOH concentration) and temperature (e.g., 80°C for 2 hours). Monitoring intermediates via thin-layer chromatography (TLC) and quenching reactions at optimal timepoints minimizes side products .
Q. What strategies resolve discrepancies between calculated and observed spectral data (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies in NMR data may arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. To resolve this:
- Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent shifts.
- Compare experimental shifts with density functional theory (DFT)-calculated values.
- Validate purity via elemental analysis (e.g., <0.3% deviation for C/H/N).
- Reproduce synthesis under inert conditions (argon) to prevent oxidation artifacts .
Q. What experimental designs are effective for evaluating the biological activity of derivatives of this compound?
- Methodological Answer : Derivatives are screened via in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains).
- Anticancer : MTT assay on cancer cell lines (e.g., IC50 calculation).
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based).
Control experiments include using reference drugs (e.g., doxorubicin) and validating cytotoxicity on non-cancerous cells (e.g., HEK293). Structural analogs with halogen or acetyl substitutions (e.g., compound 25 in ) are prioritized for SAR studies .
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. Fukui indices identify reactive atoms (e.g., sulfur in thiazole). Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzyme active sites). Computational results guide experimental prioritization of derivatives with high binding affinity .
Data Contradiction Analysis
Q. How should researchers address conflicting bioassay results between structurally similar derivatives?
- Methodological Answer : Contradictions often arise from assay variability or subtle structural differences. Solutions include:
- Repeating assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Analyzing substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl in compounds 25–26) on solubility and membrane permeability.
- Cross-validating results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
